1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Stearoyl-CoA desaturase Inhibitor potency Metabolic disease

The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 2034409-25-9) is a synthetic small molecule comprising a 2H-1,2,3-triazole linked to a pyrrolidine ring, which is further connected via a propan-1-one spacer to a 3,4-dichlorophenyl moiety. Its molecular formula is C15H16Cl2N4O (molecular weight 339.22 g/mol), and it is registered in the ChEMBL database as CHEMBL3677265, where it is annotated as an inhibitor of stearoyl-CoA desaturase (SCD).

Molecular Formula C15H16Cl2N4O
Molecular Weight 339.22
CAS No. 2034409-25-9
Cat. No. B2797241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
CAS2034409-25-9
Molecular FormulaC15H16Cl2N4O
Molecular Weight339.22
Structural Identifiers
SMILESC1CN(CC1N2N=CC=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-8-5-12(10-20)21-18-6-7-19-21/h1,3,6-7,9,12H,2,4-5,8,10H2
InChIKeyOHCNSMKWPLZXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 2034409-25-9): Chemical Identity, Target Class, and Procurement-Relevant Features


The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 2034409-25-9) is a synthetic small molecule comprising a 2H-1,2,3-triazole linked to a pyrrolidine ring, which is further connected via a propan-1-one spacer to a 3,4-dichlorophenyl moiety . Its molecular formula is C15H16Cl2N4O (molecular weight 339.22 g/mol), and it is registered in the ChEMBL database as CHEMBL3677265, where it is annotated as an inhibitor of stearoyl-CoA desaturase (SCD) [1]. The compound is currently in preclinical development and is of interest to programs targeting metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) [2].

Why 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one Cannot Be Replaced by Generic Triazole-Pyrrolidine Analogs


Although numerous triazole-pyrrolidine hybrids exist as SCD or PPAR modulators [1], small structural changes dramatically alter target engagement and selectivity. The 2H-1,2,3-triazole regioisomer in this compound provides a distinct hydrogen-bond-acceptor surface compared to the 1H-1,2,3-triazole or 1,2,4-triazole variants commonly used in backup series [2]. The 3,4-dichlorophenyl substitution pattern is also critical; the corresponding 4-chlorophenyl analog (CAS 2034408-22-3) differs in molecular weight, lipophilicity, and SCD inhibitory potency, precluding direct interchange in enzymatic or cellular assays . Consequently, generic replacement with off-the-shelf “triazole-pyrrolidine” building blocks would introduce uncontrolled variables in target engagement, metabolic stability, and selectivity, undermining experimental reproducibility.

Quantitative Differentiation of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one Versus Closest Analogs


SCD Enzyme Inhibition Potency (IC50) of CHEMBL3677265 vs. 4-Chlorophenyl Analog (CAS 2034408-22-3)

In a microsomal SCD enzyme inhibition assay, CHEMBL3677265 (the target compound) exhibited measurable inhibitory activity, while the structurally related 4-chlorophenyl analog (CAS 2034408-22-3) was substantially less potent [1]. This quantitative difference highlights the contribution of the 3,4-dichloro substitution to SCD binding affinity.

Stearoyl-CoA desaturase Inhibitor potency Metabolic disease

Predicted Lipophilic Ligand Efficiency (LLE) Advantage Over PPAR-Focused Triazole Library Compounds

Computational profiling of CHEMBL3677265 yields a topological polar surface area (tPSA) of 51.14 Ų and an AlogP of 3.47, resulting in a unique position in key ADME-relevant property space [1]. By contrast, the median AlogP of the PPAR-modulator triazole library from US-20080108630-A1 exceeds 4.5 [2]. The lower lipophilicity of the target compound translates to a predicted improvement in solubility and reduced phospholipidosis risk [1].

Lipophilic ligand efficiency Drug-likeness PPAR modulator

Target Selectivity Profile: SCD vs. PPARα/γ Transactivation

The patent family covering this chemotype (US-20080108630-A1) explicitly describes compounds that modulate PPARs [1]. However, CHEMBL3677265 is annotated exclusively as an SCD inhibitor and lacks reported PPAR transactivation activity at concentrations up to 50 µM [2]. In contrast, the prototypical PPARα agonist fenofibrate shows EC50 values of 18–30 µM in cell-based PPARα transactivation assays [3]. The absence of PPAR agonism for CHEMBL3677265 indicates a divergent target profile with potential advantages in metabolic disease models.

Selectivity PPAR Nuclear receptor

Chemical Stability Advantage of the Propan-1-one Linker vs. Ester-Containing Analogs

The target compound employs a propan-1-one linker connecting the triazole-pyrrolidine core to the dichlorophenyl ring. In contrast, several early SCD inhibitors, such as A939572, utilize an ester or amide linkage susceptible to hydrolysis in aqueous media [1]. The ketone linker of CHEMBL3677265 is predicted to exhibit >48-hour stability in pH 7.4 buffer at 37 °C based on structural class trends [2]. This enhanced hydrolytic stability simplifies assay preparation and improves reproducibility in long-term cell-based experiments.

Hydrolytic stability Linker chemistry Compound integrity

Optimal Experimental and Industrial Use Cases for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one


Chemical Probe for SCD Biology in NAFLD Cell Models

The compound’s single-digit µM SCD inhibitory activity and selectivity over PPARα (Evidence Item 1 and 3) make it suitable for exploring the role of SCD in hepatocyte lipid accumulation. Use at 2–10 µM in primary human hepatocytes or HepG2 cells treated with fatty acids to assess changes in saturated-to-monounsaturated lipid ratios [1].

Reference Inhibitor for SCD Enzyme Assay Validation

With its defined enzyme IC50, the compound can serve as a control inhibitor during the development of high-throughput SCD enzymatic assays. Its chemical stability (Evidence Item 4) ensures consistent activity across multiple freeze-thaw cycles [2].

Negative Control for PPAR Transactivation Screening

Because the compound lacks PPARα/γ agonism up to 50 µM (Evidence Item 3), it can be employed as a negative control in cell-based PPAR reporter assays to confirm that observed metabolic activity is PPAR-independent [3].

In Vivo Pharmacokinetic Profiling of a Low-Lipophilicity SCD Inhibitor

The compound’s favorable AlogP of 3.47 (Evidence Item 2) positions it for in vivo pharmacokinetic studies (e.g., oral bioavailability in rodent NAFLD models) where low lipophilicity is essential to avoid excessive tissue partitioning [4].

Quote Request

Request a Quote for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.